Methyloxamide 2-Oxime-d3 vs. Unlabeled Methyloxamide 2-Oxime: Isotopic Mass Shift for LC-MS Discrimination
Methyloxamide 2-Oxime-d3 incorporates three deuterium atoms at the N-methyl position (CD3), increasing the molecular weight from 117.11 g/mol (unlabeled, C3H7N3O2) to 120.13 g/mol (labeled, C3H4D3N3O2) . This +3 Da mass shift provides sufficient spectral separation to avoid isotopic overlap in MS1 and MS/MS acquisition, while the deuterium placement on a terminal methyl group minimizes H/D back-exchange liability that plagues oxime-proximal labeling strategies [1].
| Evidence Dimension | Molecular Weight and Isotopic Mass Shift |
|---|---|
| Target Compound Data | 120.13 g/mol; +3 Da mass shift (CD3 substitution) |
| Comparator Or Baseline | Methyloxamide 2-Oxime (unlabeled): 117.11 g/mol; 0 Da shift |
| Quantified Difference | Δ = 3.02 g/mol; +3 Da nominal mass increase |
| Conditions | MS analysis; isotopic purity maintained due to distal CD3 placement relative to exchange-labile oxime proton |
Why This Matters
A +3 Da mass shift is the minimum recommended increment for reliable LC-MS/MS internal standardization without isotopic cross-talk, while avoiding the chromatographic retention time deviations (>0.1 min) frequently observed with +5 Da or greater labeling.
- [1] Wolff, J. C., et al. (2021). Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers: Preparation of Internal Standards for Quantitative Analysis by LC-MS. Molecules, 26(9), 2475. View Source
